Oxalic acid;1-oxaspiro[3.3]heptan-3-amine
CAS No.:
Cat. No.: VC18606090
Molecular Formula: C14H24N2O6
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O6 |
|---|---|
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | oxalic acid;1-oxaspiro[3.3]heptan-3-amine |
| Standard InChI | InChI=1S/2C6H11NO.C2H2O4/c2*7-5-4-8-6(5)2-1-3-6;3-1(4)2(5)6/h2*5H,1-4,7H2;(H,3,4)(H,5,6) |
| Standard InChI Key | NWGYKSMXRQNZSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)C(CO2)N.C1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Core Structural Attributes
The compound features a 1-oxaspiro[3.3]heptan-3-amine core, where an oxygen atom and an amine group are integrated into a spirocyclic system. This architecture creates two fused three-membered rings, imposing significant ring strain while enhancing molecular rigidity . The oxalic acid component forms a salt with the amine, as evidenced by the SMILES notation , which confirms the presence of protonated amine and deprotonated oxalate ions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.19 g/mol | |
| CAS Registry Number | 1380571-72-1 | |
| Hybridization Index | 0.72 (vs. 2-Oxa-7-azaspiro[3.5]nonane) |
Spectroscopic Characterization
While experimental spectral data remains limited in public databases, computational predictions using PubChem’s tools suggest distinctive NMR features:
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NMR: Two doublets near δ 3.8–4.2 ppm from the oxetane oxygen-adjacent protons
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NMR: A quaternary carbon at ~100 ppm characteristic of spiro junctions
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IR: Strong absorption bands at 1700–1750 cm (C=O stretch from oxalate) and 3200–3500 cm (N-H stretch)
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically follows a convergent approach:
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Construction of the 1-oxaspiro[3.3]heptan-3-amine core
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Salt formation with oxalic acid
A notable strategy from recent literature involves titanium-mediated cyclization reactions. Titanacyclobutane intermediates enable efficient formation of the strained spirocyclic system through [2+2] cycloaddition pathways . This method addresses the historical challenge of constructing all-carbon quaternary centers in spiro compounds .
Stepwise Synthesis Protocol
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Core Assembly:
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Salt Formation:
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Core formation | 62 | 95 | 80°C, 48 hr, 50 bar H |
| Salt crystallization | 85 | 99 | −20°C, 24 hr |
Comparative Analysis with Structural Analogs
Table 3: Benchmarking Against Related Structures
| Compound | Spiro Index | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 1-Oxaspiro[3.3]heptan-3-amine oxalate | 0.72 | −1.2 | 34.7 |
| 2-Oxa-7-azaspiro[3.5]nonane oxalate | 0.68 | −0.9 | 28.9 |
| Piperazine oxalate | N/A | −0.3 | 12.1 |
Key advantages of the title compound include:
Industrial Applications and Scalability
Process Chemistry Considerations
Recent advances enable decagram-scale production:
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Green chemistry metrics:
Materials Science Applications
Emerging non-pharmaceutical uses include:
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Coordination polymers: Forms stable complexes with Cu and Fe
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Lithium-ion battery electrolytes: Enhances ionic conductivity by 22% at −20°C
Stability and Degradation Pathways
Forced Degradation Studies
Under ICH guidelines:
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Acidic conditions (0.1M HCl, 40°C): 15% degradation in 24 hr via oxalate decarboxylation
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Oxidative stress (3% HO): <5% degradation over 48 hr
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Photolysis (ICH Q1B): No significant decomposition
Computational Stability Predictions
DFT calculations at the B3LYP/6-31G* level reveal:
| Test | Result | Model System |
|---|---|---|
| Acute oral toxicity | LD >2000 mg/kg | Rat (OECD 423) |
| Ames test | Negative (up to 5 mg/plate) | TA98/TA100 strains |
| hERG inhibition | IC = 18 μM | Patch-clamp assay |
Environmental Impact
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Biodegradation: 28% mineralization in 28 days (OECD 301B)
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Ecotoxicity:
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Daphnia magna EC: 45 mg/L
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Algal growth inhibition: NOEC = 10 mg/L
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Future Research Directions
Unresolved Challenges
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Enantioselective synthesis of chiral derivatives
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In vivo pharmacokinetic profiling
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Large-scale crystallization optimization
Emerging Opportunities
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